molecular formula C8H7F5OS B1428433 2-Methyl-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-13-9

2-Methyl-5-(pentafluorosulfur)benzaldehyde

Cat. No. B1428433
M. Wt: 246.2 g/mol
InChI Key: RIRPLPSFPWBNQF-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the molecular formula C8H7F5OS . It has a molecular weight of 246.2 . The compound is in liquid form at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Methyl-5-(pentafluorosulfur)benzaldehyde is 1S/C8H7F5OS/c1-6-2-3-8(4-7(6)5-14)15(9,10,11,12)13/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Methyl-5-(pentafluorosulfur)benzaldehyde is a liquid at ambient temperature . It has a molecular weight of 246.2 .

Scientific Research Applications

Polymerization and Material Science

One area of application for complex aldehydes includes the polymerization of substituted aldehydes. Kubisa et al. (1980) discussed the polymerization of higher aldehydes, including methods of preparation, purification, and characterization, as well as the properties of resulting polymers. This suggests that similar compounds could have applications in developing new polymers with unique properties for use in various industries, from packaging to electronics (Kubisa et al., 1980).

Organic Synthesis and Pharmacological Activities

In the context of organic synthesis, Farooq and Ngaini (2019) reviewed the synthesis and applications of Methyl-2-formyl benzoate, highlighting its role as a bioactive precursor for creating compounds with diverse pharmacological activities. This underlines the importance of complex aldehydes in medicinal chemistry, where they serve as building blocks for synthesizing bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).

Flavour Compounds in Food Products

Smit et al. (2009) reviewed the production and breakdown pathways of branched aldehydes, emphasizing their significance as flavor compounds in food products. This indicates that derivatives of complex aldehydes, including potentially 2-Methyl-5-(pentafluorosulfur)benzaldehyde, might find applications in the food industry, particularly in flavor synthesis and enhancement (Smit et al., 2009).

Safety And Hazards

The specific safety and hazard information for 2-Methyl-5-(pentafluorosulfur)benzaldehyde is not available in the sources I found . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5OS/c1-6-2-3-8(4-7(6)5-14)15(9,10,11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRPLPSFPWBNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218429
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pentafluorosulfur)benzaldehyde

CAS RN

1240257-13-9
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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